5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Compounds similar to the one have been synthesized using various methods, including condensation reactions. For instance, a study by Asiri and Khan (2010) reported the synthesis of a related compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, through condensation, confirmed by spectral analysis (Asiri & Khan, 2010).
Applications in Engineering and Materials Science
- Sharma et al. (2018) explored the hydrogen-bonding patterns in thiobarbituric acid (TBA) derivatives, indicating applications in engineering and materials science. This study examined 20 TBA derivatives with diversity at various positions, confirmed by single-crystal X-ray crystallography (Sharma et al., 2018).
Green Chemistry Approaches
- A green chemistry approach for synthesizing thiobarbituric acid derivatives in water was described by Dhorajiya and Dholakiya (2013). This method highlights the environmental advantages of solvent-free synthesis (Dhorajiya & Dholakiya, 2013).
Pharmaceutical Applications
- Laxmi et al. (2012) synthesized derivatives with antimicrobial activity, indicating potential pharmaceutical applications. This study evaluated various synthesized compounds for their antibacterial and antifungal activities (Laxmi, Kuarm, & Rajitha, 2012).
Chemical Sensing and Fluorescence
- Singh et al. (2013) developed a Schiff base fluorescent sensor for selective determination of Al3+, demonstrating the compound's application in chemical sensing (Singh, Tiwari, Mishra, Srivastava, & Saha, 2013).
Anti-Cancer and Anti-Inflammatory Properties
- A study by Penthala et al. (2013) evaluated the cytotoxicity of similar compounds against various human tumor cell lines, suggesting potential use in cancer therapy. Some compounds were found to have promising anti-cancer and anti-inflammatory properties (Penthala, Ponugoti, Kasam, & Crooks, 2013).
properties
IUPAC Name |
6-hydroxy-5-[(E)-(6-methylpyridin-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-3-2-4-8(13-6)12-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQXTZXUOIPEQL-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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